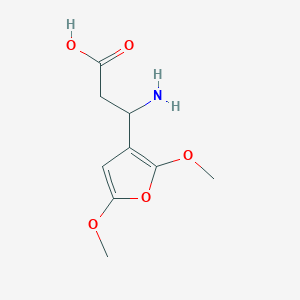
3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid is an organic compound that features a furan ring substituted with amino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through various methods, including the use of malonic ester synthesis or other carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring and amino group can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The furan ring can also undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a furan ring.
3-Amino-3-(2,5-dimethoxybenzyl)propanoic acid: Contains a benzyl group instead of a furan ring.
Uniqueness
3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid is unique due to the presence of the furan ring, which imparts different chemical and biological properties compared to its phenyl and benzyl analogs. The furan ring can participate in unique interactions and reactions, making this compound valuable for specific applications.
Properties
CAS No. |
887584-93-2 |
|---|---|
Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO5/c1-13-8-3-5(9(14-2)15-8)6(10)4-7(11)12/h3,6H,4,10H2,1-2H3,(H,11,12) |
InChI Key |
OIBCXDPEOWMFKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(O1)OC)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















